N-(2-phenylethyl)cyclopentanecarboxamide
Description
Properties
CAS No. |
544663-39-0 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31g/mol |
IUPAC Name |
N-(2-phenylethyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C14H19NO/c16-14(13-8-4-5-9-13)15-11-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,15,16) |
InChI Key |
HLGZKZCTVFJIFI-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)NCCC2=CC=CC=C2 |
Canonical SMILES |
C1CCC(C1)C(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(2-phenylethyl)cyclopentanecarboxamide
- CAS Registry Number : 544663-39-0
- Molecular Formula: C₁₄H₁₉NO
- Molecular Weight : 217.31 g/mol
- Key Substituents : Cyclopentane ring linked to a carboxamide group, with a phenethylamine side chain .
Structural Features :
The compound consists of a cyclopentane backbone substituted with a carboxamide group. The amide nitrogen is bonded to a 2-phenylethyl group, distinguishing it from fentanyl analogues, which typically incorporate a piperidine ring (see Section 2) .
Comparison with Structurally Related Compounds
Cyclopentyl Fentanyl
Key Differences :
- Structural Modifications : Cyclopentyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide) contains a piperidine ring and an additional phenyl group, making it a fentanyl analogue. The target compound lacks these features .
- Molecular Formula: C₂₃H₂₈N₂O (cyclopentyl fentanyl) vs. C₁₄H₁₉NO (target compound).
- The piperidine and phenyl groups in fentanyl analogues are critical for receptor binding .
- Legal Status : Cyclopentyl fentanyl is classified as a controlled substance under Schedule A of the Narcotic Drugs and Psychotropic Substances Act .
N-[(2-Methoxyphenyl)methyl]cyclopentanecarboxamide
Key Differences :
Other Fentanyl Analogues
Examples include isobutyryl fentanyl and furanyl fentanyl , which share the N-phenethylpiperidinyl core but differ in carboxamide substituents (e.g., isobutyryl or furan groups) . These modifications alter potency and metabolic stability.
Structural and Functional Analysis Table
Critical Discussion of Structural Determinants
- Piperidine vs. Phenethyl : The presence of a piperidine ring in fentanyl analogues enhances opioid receptor affinity, whereas the phenethyl group in the target compound likely limits such interactions .
- Substituent Effects : Methoxy or halogen substituents on the phenyl ring (e.g., in ocfentanil or 4-fluoroisobutyryl fentanyl) modulate potency and metabolic pathways .
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